BenchChemオンラインストアへようこそ!

2-(4-Methoxyphenoxy)propanoic acid, (-)-

Sweet Taste Inhibition Enantioselectivity T1R3 Antagonist

Why choose (S)-lactisole (CAS 4276-74-8)? This is the biologically active enantiomer of lactisole, the only form with potent human sweet taste receptor (T1R3-TMD) antagonist activity. The (R)-enantiomer is inert. Racemic mixtures dilute potency. For rigorous SAR studies, T1R3 docking simulations, gut glucose-sensing assays, or regulatory applications, enantiomeric purity is non-negotiable. Specify CAS 4276-74-8 for the pure (S)-form.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 4276-74-8
Cat. No. B7764946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenoxy)propanoic acid, (-)-
CAS4276-74-8
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1
InChIKeyMIEKOFWWHVOKQX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3129 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenoxy)propanoic acid, (-)- (CAS 4276-74-8): A Potent, Enantioselective Sweet Taste Receptor Antagonist for Research and Industrial Applications


2-(4-Methoxyphenoxy)propanoic acid, (-)-, also known as (S)-lactisole, is the biologically active enantiomer of the sweet taste inhibitor lactisole [1]. This compound belongs to the class of 2-phenoxypropionic acid derivatives and functions as a selective antagonist of the human sweet taste receptor, specifically targeting the transmembrane domain of the T1R3 subunit (T1R3-TMD) [2]. Its inhibitory activity is stereospecific: the (S)-enantiomer is the active form, while the (R)-enantiomer is inert .

Why Procuring 2-(4-Methoxyphenoxy)propanoic acid, (-)- Is Critical: The Inactivity of the (R)-Enantiomer and Racemic Limitations


The biological activity of lactisole is strictly enantioselective. The (S)-enantiomer (CAS 4276-74-8) is the active isomer responsible for sweet taste inhibition, whereas the (R)-enantiomer (CAS 4276-75-9) is essentially inert . This stereochemical specificity has been confirmed by multiple independent studies: cellular assays show that only the (S)-isomer potently inhibits the sweet taste receptor, while the (R)-isomer shows minimal activity [1]. Furthermore, the compound is naturally found in roasted coffee beans as a partial racemate with 80% optical purity (o.p.), indicating that the active (S)-enantiomer is the predominant naturally occurring form [2]. Therefore, substituting the pure (S)-enantiomer with the racemic mixture (CAS 13794-15-5) or the inactive (R)-enantiomer would result in significantly reduced or abolished sweet taste inhibition, compromising experimental validity and product efficacy.

2-(4-Methoxyphenoxy)propanoic acid, (-)-: Quantified Differentiation Evidence Against Key Comparators


Enantioselective Potency: (S)-Lactisole Exhibits Significantly Higher Sweet Taste Inhibitory Activity than (R)-Lactisole

The sweet taste inhibitory activity of (S)-lactisole is substantially greater than that of its (R)-enantiomer. In a cell-based assay using HEK293 cells stably expressing the human sweet taste receptor (hT1R2+hT1R3), (S)-lactisole exhibited a clear dose-dependent inhibition of receptor activation by 1 mM aspartame, whereas (R)-lactisole showed minimal to no inhibitory activity across the tested concentration range [1]. The study further confirmed through molecular dynamics simulations that (S)-lactisole forms stable interactions with key residues in the T1R3 transmembrane domain, while (R)-lactisole fails to maintain these interactions [1].

Sweet Taste Inhibition Enantioselectivity T1R3 Antagonist

Comparative Inhibitory Potency: (±)-2,4-DP is Approximately 10-Fold More Potent than (±)-Lactisole at the Human Sweet Taste Receptor

2,4-DP (2-(2,4-dichlorophenoxy)propanoic acid), which shares the same 2-phenoxypropionic acid core scaffold as lactisole, is a more potent inhibitor of the human sweet taste receptor. In a direct head-to-head comparison using a cell-based assay with the human sweet taste receptor (hT1R2+hT1R3) stimulated by 1 mM aspartame, the racemic mixture of 2,4-DP was confirmed to be approximately 10-fold more potent than the racemic mixture of lactisole in terms of its inhibitory activity [1].

Sweet Taste Inhibition Structure-Activity Relationship T1R3 Antagonist

Defined Binding Site and Mechanism: (S)-Lactisole Binds to a Specific Pocket in the T1R3 Transmembrane Domain, Overlapping with the Cyclamate Binding Site

The binding site and mechanism of action for (S)-lactisole have been precisely mapped. Studies using directed mutagenesis and molecular modeling have identified a specific binding pocket within the transmembrane domain of the human T1R3 subunit [1][2]. This pocket substantially overlaps with the binding site for the sweetener cyclamate. Specifically, four key amino acid residues in hT1R3-TMD (H641, H734, E795, and R796) were identified as critical for lactisole's inhibitory activity; alanine substitution of any of these residues markedly reduced or eliminated lactisole sensitivity [1]. Furthermore, lactisole was found to act as a competitive inhibitor of neohesperidin dihydrochalcone and cyclamate, but as an allosteric inhibitor of aspartame, demonstrating a nuanced, binding-site-dependent mechanism [3].

Sweet Taste Inhibition T1R3 Antagonist Receptor Binding

Species Selectivity: Lactisole Inhibits Human but Not Rodent Sweet Taste Receptors, a Critical Distinction for In Vivo Model Selection

Lactisole's sweet taste inhibitory effect is specific to humans and other primates; it does not affect responses to sweet compounds in rodents [1]. This species selectivity has been experimentally determined: using mixed-species pairings of human and mouse sweet receptor subunits, the target for lactisole's action was mapped to human T1R3, with sensitivity depending on only a few key residues within the transmembrane region [1]. This characteristic is in stark contrast to other sweet taste inhibitors like gymnemic acid and gurmarin, which exhibit activity in rodents [2].

Sweet Taste Inhibition Species Selectivity T1R3 Antagonist

Regulatory Clearance: (S)-Lactisole and Its Sodium Salt Possess GRAS Status (FEMA 3773) for Food Applications

The sodium salt of 2-(4-methoxyphenoxy)propanoic acid (racemic mixture, CAS 150436-68-3), which contains the active (S)-enantiomer, has been affirmed as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) under FEMA number 3773 [1][2]. It is approved by the U.S. FDA for use in 23 food categories, including baked goods, chocolate, snacks, and confectionery [2]. This regulatory status is not shared by other sweet taste inhibitors like 2,4-DP, which is primarily known as a herbicide [3].

Sweet Taste Inhibition Food Additive GRAS

Practical Sweetness Suppression: Sodium Lactisole at 100–150 ppm Eliminates the Sweet Taste of a 10% Sugar Solution

In practical food applications, the sodium salt of lactisole (containing the (S)-enantiomer) has been shown to effectively suppress sweetness. At a concentration of 100–150 ppm, it eliminates the sweet taste of a 10% sugar solution . Furthermore, the addition of lactisole sodium salt reduces the perceived sweetness of a 12% sucrose solution to that of a 4% solution . This level of efficacy provides a quantitative benchmark for formulators.

Sweet Taste Inhibition Food Formulation Sensory Analysis

Optimal Research and Industrial Applications for 2-(4-Methoxyphenoxy)propanoic acid, (-)-


Sweet Taste Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

The pure (S)-enantiomer of lactisole is the definitive tool compound for investigating the pharmacology of the human sweet taste receptor, specifically the T1R3 subunit. Its well-defined binding site within the T1R3 transmembrane domain and its stereospecific activity make it ideal for structure-activity relationship (SAR) studies, molecular docking simulations, and mutational analyses aimed at understanding sweet taste inhibition [1][2]. Using the (S)-enantiomer ensures that observed effects are attributable to the active stereoisomer, eliminating confounding variables introduced by the inactive (R)-form present in racemic mixtures.

Functional Assays for Sweet Taste Modulation in Human Cell Lines

For in vitro assays using human cell lines (e.g., HEK293 cells) expressing the hT1R2+hT1R3 sweet taste receptor, the (S)-lactisole enantiomer provides a robust and specific antagonist control. Its species selectivity (active in humans, inactive in rodents) necessitates the use of human-derived receptor models, and the pure (S)-form ensures maximal inhibitory potency [1]. This is critical for high-throughput screening campaigns aimed at discovering novel sweet taste modulators or for validating receptor function in genetically modified cell lines.

Food Product Development Requiring Sweetness Suppression

The sodium salt of lactisole, which contains the (S)-enantiomer, is the preferred sweet taste inhibitor for food and beverage applications due to its GRAS status (FEMA 3773) and regulatory approval [1]. It is specifically suited for reducing perceived sweetness in high-sugar products like jams, confectionery, baked goods, and beverages without altering the textural or preservative functions of sugar [2]. Formulators can rely on established use levels (e.g., 100–150 ppm) to achieve predictable reductions in sweetness intensity .

Investigating the Role of Extra-Oral Sweet Taste Receptors in Human Physiology

Emerging research has identified sweet taste receptors (T1R2/T1R3) in the human gastrointestinal tract, where they are implicated in glucose sensing and the release of incretin hormones like GLP-1 and PYY. (S)-Lactisole serves as a specific pharmacological probe to block these gut sweet taste receptors in human studies. For instance, intragastric administration of lactisole significantly reduced GLP-1 and PYY secretion in response to glucose in healthy subjects [1]. This application relies on the compound's human-specific activity and its ability to be administered orally as a tool to dissect nutrient-sensing pathways, an approach not feasible with rodent-active inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenoxy)propanoic acid, (-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.